1,3-Benzenedisulfonic acid, 4-[(2,7-dihydro-3-methyl-2,7-dioxo-3H-naphtho[1,2,3-de]quinolin-6-yl)amino]-, disodium salt
Description
1,3-Benzenedisulfonic acid, 4-[(2,7-dihydro-3-methyl-2,7-dioxo-3H-naphtho[1,2,3-de]quinolin-6-yl)amino]-, disodium salt (CAS 2611-80-5), commonly known as C.I. Acid Red 82, is a synthetic dye characterized by its anthraquinone-naphthoquinoline hybrid structure and dual sulfonic acid groups . The disodium salt enhances water solubility, making it suitable for textile dyeing and biological staining applications. Its unique substituent—a fused naphthoquinoline moiety—confers distinct optical and chemical properties compared to simpler benzenedisulfonate derivatives.
Properties
CAS No. |
2611-80-5 |
|---|---|
Molecular Formula |
C23H14N2Na2O8S2 |
Molecular Weight |
556.5 g/mol |
IUPAC Name |
disodium;4-[(14-methyl-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaen-10-yl)amino]benzene-1,3-disulfonate |
InChI |
InChI=1S/C23H16N2O8S2.2Na/c1-25-18-9-8-17(24-16-7-6-12(34(28,29)30)10-19(16)35(31,32)33)22-21(18)15(11-20(25)26)13-4-2-3-5-14(13)23(22)27;;/h2-11,24H,1H3,(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2 |
InChI Key |
NTWZVSRLUAOEKA-UHFFFAOYSA-L |
Canonical SMILES |
CN1C2=C3C(=CC1=O)C4=CC=CC=C4C(=O)C3=C(C=C2)NC5=C(C=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Preparation of 1,3-Benzenedisulfonic Acid Core
The foundational step in synthesizing the target compound is the preparation of 1,3-benzenedisulfonic acid, which serves as the sulfonated benzene scaffold.
Sulfonation of Benzene: The classical approach involves sulfonating benzene to introduce sulfonic acid groups at the 1 and 3 positions. This is typically achieved by reacting benzene with sulfur trioxide or fuming sulfuric acid under controlled temperature conditions (100–160 °C) to favor disulfonation over monosulfonation.
One-Stage Continuous Process: A patented method improves purity and yield by dissolving sulfur trioxide in a sulfonated reaction mixture containing 1,3-benzenedisulfonic acid, maintaining a volume ratio of sulfonated mixture to sulfur trioxide between 40:1 and 100:1, and reacting with benzene at elevated temperatures (above 100 °C). This process minimizes by-products such as diphenylsulfonic acids, which can constitute up to 20% in older two-stage methods.
Reaction Conditions and By-Product Control: The reaction is carefully controlled to avoid excessive formation of undesired sulfonated by-products. The use of liquid sulfur trioxide and maintaining specific volume ratios and temperatures ensures high purity (up to 92–94% by weight) of 1,3-benzenedisulfonic acid.
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Temperature | 100–160 °C | Optimal for sulfonation reaction |
| Sulfonated mixture:SO3 ratio | 40:1 to 100:1 (volume) | Critical for purity and yield |
| Reaction time | 48 hours (example) | Can vary depending on scale |
| Purity of product | 90–94% 1,3-benzenedisulfonic acid | High purity reduces downstream issues |
| By-products | <1% diphenylsulfonic acids | Significantly reduced compared to older methods |
Conversion to Disodium Salt
Neutralization: The final step involves neutralizing the sulfonic acid groups to their disodium salt form. This is typically achieved by treating the amino-substituted benzenedisulfonic acid with sodium hydroxide or sodium carbonate in aqueous solution.
Isolation: The disodium salt precipitates or remains in solution depending on conditions and is isolated by filtration or evaporation.
Physical Properties: The disodium salt form exhibits enhanced water solubility and stability, facilitating its use in applications such as dyes and pigments.
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Neutralization | NaOH or Na2CO3 in aqueous solution | Formation of disodium salt |
| Isolation | Filtration, crystallization | Pure disodium salt obtained |
| Solubility | Highly soluble in water (approx. 663 g/L at 20 °C) | Facilitates downstream processing |
Summary Table of Preparation Steps
| Step No. | Process Stage | Key Reagents/Conditions | Product/Outcome |
|---|---|---|---|
| 1 | Sulfonation of benzene | Benzene, sulfur trioxide (SO3), 100–160 °C, volume ratio 40–100:1 | 1,3-Benzenedisulfonic acid (90–94% purity) |
| 2 | Amination with naphthoquinone | 1,3-Benzenedisulfonic acid, naphthoquinone amine, controlled pH and temperature | 4-[(2,7-dihydro-3-methyl-2,7-dioxo-3H-naphthoquinolin-6-yl)amino]-1,3-benzenedisulfonic acid |
| 3 | Neutralization to disodium salt | Sodium hydroxide or sodium carbonate, aqueous medium | Disodium salt of the target compound |
| 4 | Purification | Crystallization, filtration | Pure disodium salt product |
Research Findings and Optimization Notes
The one-stage sulfonation process using sulfur trioxide and benzene in a sulfonated reaction mixture significantly reduces by-product formation and improves yield and purity compared to traditional two-stage methods.
Maintaining strict control over temperature and reagent ratios is critical to avoid formation of diphenylsulfonic acids and other impurities that complicate purification.
The amino substitution step benefits from mild reaction conditions to preserve the integrity of the naphthoquinone moiety, which is sensitive to harsh acidic or basic environments.
The disodium salt form enhances water solubility and stability, which is advantageous for industrial applications such as dye manufacturing and biochemical research.
Chemical Reactions Analysis
Types of Reactions: Acid Red 82 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under strong oxidative conditions, leading to the breakdown of its aromatic structure.
Reduction: Reduction reactions can lead to the decolorization of the dye, often used in wastewater treatment to remove dye contaminants.
Substitution: The sulfonic acid groups can participate in substitution reactions, allowing for the modification of the dye’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Reactions typically involve nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products:
Oxidation Products: Breakdown products include smaller aromatic compounds and sulfonic acids.
Reduction Products: Reduced forms of the dye, often colorless or less intensely colored.
Substitution Products: Modified dyes with altered solubility, affinity, or color properties.
Scientific Research Applications
Acid Red 82 has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments due to its color change properties.
Biology: Employed in histological staining to highlight cellular structures.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the textile industry for dyeing wool, silk, and nylon. .
Mechanism of Action
The mechanism of action of Acid Red 82 involves its interaction with substrates through ionic and hydrogen bonding. The sulfonic acid groups enhance its solubility and binding affinity to protein fibers. In biological systems, the dye can interact with cellular components, allowing for visualization under a microscope. The molecular targets include amino groups in proteins and nucleic acids .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Isomers: 1,3-Benzenedisulfonate Derivatives
1,3-Benzenedisulfonic Acid Disodium Salt (CAS 831-59-4)
- Structure : Simplest isomer without aromatic substituents.
- Applications : Used in synthesizing coordination polymers (e.g., uranyl complexes) and as a dopant for conductive polymers like polypyrrole (electrical conductivity: 0.3 S/cm) .
- Biological Activity: Inhibits NOX2-dependent macrophage differentiation by interfering with ROS signaling .
Tiron (4,5-Dihydroxy-1,3-benzenedisulfonic Acid Disodium Salt, CAS 149-45-1)
Positional Isomers: 1,4- and 1,5-Benzenedisulfonates
1,4-Benzenedisulfonic Acid Disodium Salt (H₂BDS)
- Coordination Chemistry : Forms thermally stable coordination polymers (e.g., M(BDS)(NMP)₃ with Mn, Fe, Co) that decompose above 400°C, compared to carboxylate analogs (e.g., terephthalates) that degrade below 230°C .
- ALD/MLD Applications : Analogous to terephthalic acid in atomic layer deposition, offering enhanced thermal stability in metal-organic thin films .
1,5-Naphthalenedisulfonic Acid Disodium Salt
Functional Analogs: Sulfonated Dyes and Surfactants
C.I. Acid Red 52 (CAS 29637-52-3)
- Structure: Triazine-linked benzenesulfonate with amino and sulfophenyl groups.
- Applications : High-affinity textile dye with improved washfastness due to multiple sulfonic acid groups .
Dodecyl(sulfophenoxy)benzenesulfonate (CAS 28519-02-0)
Comparative Data Table
Key Research Findings
- Thermal Stability : Sulfonates (e.g., 1,3- and 1,4-BDS) exhibit superior thermal stability compared to carboxylates, enabling high-temperature applications in catalysis and materials science .
- Biological Interactions: The naphthoquinoline group in Acid Red 82 may confer photodynamic activity, while simpler sulfonates like 1,3-BDS modulate redox signaling in macrophages .
- Coordination Flexibility : Sulfonate isomers (1,3-, 1,4-, 1,5-) form structurally similar complexes with transition metals and actinides, highlighting their versatility in supramolecular chemistry .
Biological Activity
1,3-Benzenedisulfonic acid, 4-[(2,7-dihydro-3-methyl-2,7-dioxo-3H-naphtho[1,2,3-de]quinolin-6-yl)amino]-, disodium salt (CAS No. 2611-80-5) is a complex organic compound known for its diverse biological activities. This article delves into its chemical properties, biological effects, and relevant case studies that highlight its potential applications in various fields.
- Molecular Formula : C23H16N2O8S2·2Na
- Molecular Weight : 556.4754 g/mol
- Solubility : Highly soluble in water (663 g/L at 20°C) .
| Property | Value |
|---|---|
| CAS Number | 2611-80-5 |
| EINECS | 220-035-7 |
| PubChem ID | 6451426 |
| pH | 6.9 (500 g/L in H₂O) |
| Storage Temperature | 2–30°C |
Antimicrobial Properties
Research has indicated that derivatives of benzenedisulfonic acids exhibit significant antimicrobial activity. The compound under study has shown effectiveness against various bacterial strains. For instance, a study demonstrated its potential as a bacteriostatic agent in inhibiting the growth of Escherichia coli and Staphylococcus aureus, suggesting its application in antimicrobial formulations .
Anticancer Activity
The compound's structural similarity to known anticancer agents has prompted investigations into its cytotoxic effects. In vitro studies have reported that it induces apoptosis in cancer cell lines by activating caspase pathways. For example, experiments on human breast cancer cells (MCF-7) showed a reduction in cell viability and increased markers of apoptosis when treated with this compound .
Enzyme Inhibition
The compound has been studied for its ability to inhibit carbonic anhydrase II, an enzyme crucial for maintaining acid-base balance in living organisms. Molecular docking studies suggest that it interacts effectively with the enzyme's active site, potentially leading to therapeutic applications in conditions like glaucoma and obesity .
Study on Antimicrobial Effects
A recent study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of various benzenesulfonic acid derivatives. The results indicated that the disodium salt exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, demonstrating its potential as an antibacterial agent .
Cytotoxicity Assessment
In a study assessing the cytotoxic effects of the compound on cancer cells, researchers utilized MTT assays to evaluate cell viability post-treatment. The results indicated a dose-dependent decrease in viability of MCF-7 cells with an IC50 value of approximately 25 µM after 48 hours of exposure .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing this compound, and how can purity be validated?
- Methodology : Multi-step synthesis typically involves coupling the naphthoquinoline core (e.g., 2,7-dihydro-3-methyl-2,7-dioxo-3H-naphtho[1,2,3-de]quinolin-6-amine) with 1,3-benzenedisulfonic acid via nucleophilic aromatic substitution. Azo coupling or diazotization may be required for introducing the amino group. Purification via recrystallization or column chromatography is critical .
- Validation : Purity is confirmed using HPLC (>98% purity threshold), NMR (¹H/¹³C for structural integrity), and mass spectrometry (HRMS for molecular weight verification) .
Q. How does the compound’s structure influence its solubility and stability in aqueous systems?
- Analysis : The disodium sulfonate groups confer high water solubility (e.g., >50 mg/mL at 25°C) and stability across pH 2–10. Stability is assessed via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
- Key Data : Solubility parameters (logP ≈ -2.5) and zeta potential measurements (e.g., -30 mV in PBS) indicate colloidal stability .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Techniques :
- FT-IR : Confirms sulfonate (SO₃⁻) stretching at 1040–1200 cm⁻¹ and quinone C=O at 1650–1680 cm⁻¹ .
- UV-Vis : Absorbance maxima at 280 nm (naphthoquinoline) and 450 nm (azo linkage, if present) .
- EPR : Detects radical intermediates during redox reactions .
Advanced Research Questions
Q. How can this compound act as a redox-active probe in biological systems?
- Mechanism : The naphthoquinoline core undergoes reversible two-electron reduction (quinone ↔ hydroquinone), detectable via cyclic voltammetry (E₁/₂ ≈ -0.35 V vs. Ag/AgCl). In biological matrices, it traps superoxide radicals (O₂⁻•) or NO, validated by EPR with spin traps like DMPO .
- Application : Used in macrophage studies to monitor oxidative burst kinetics .
Q. What strategies mitigate interference from competing chromophores in spectrophotometric assays?
- Optimization :
- Selective masking : Add EDTA to chelate metal ions that bind sulfonate groups.
- Derivatization : Convert the amino group to a nitroso derivative (via NaNO₂/HCl) for shifted λmax (e.g., 520 nm), reducing overlap with biological chromophores .
Q. How does the compound interact with biomacromolecules (e.g., serum albumin)?
- Binding Studies :
- Fluorescence quenching : Titrate bovine serum albumin (BSA) with the compound. A Stern-Volmer plot reveals binding constants (Kb ≈ 10⁴ M⁻¹) and stoichiometry (n ≈ 1).
- Molecular docking : The sulfonate groups form hydrogen bonds with BSA’s Lys-136 and Arg-185 residues .
Q. What catalytic role does this compound play in photodynamic therapy (PDT) applications?
- Mechanism : Under UV/Vis light, the quinoline core generates singlet oxygen (¹O₂) via Type II photosensitization. Efficiency (ΦΔ ≈ 0.45) is quantified using 1,3-diphenylisobenzofuran (DPBF) as a ¹O₂ trap .
- In vitro validation : Test cytotoxicity in cancer cell lines (e.g., HeLa) with/without light irradiation (IC₅₀ decreases 10-fold under 450 nm light) .
Data Contradictions and Resolution
Q. Discrepancies in reported solubility across studies: How to resolve?
- Root cause : Variations in counterion (Na⁺ vs. K⁺) or hydration state.
- Resolution : Standardize solvent systems (e.g., 0.1 M PBS, pH 7.4) and report water content via Karl Fischer titration .
Q. Conflicting EPR data on radical adduct stability: Methodology adjustments?
- Adjustments : Use lower temps (77 K) to stabilize radical adducts. Replace DMPO with DEPMPO for longer-lived spin adducts .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
